Modipafant

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

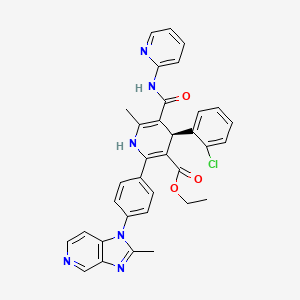

structure given in first source ; PAF antagonist

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (4R)-4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRYSCQFUGFOSU-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153811 | |

| Record name | Modipafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122957-06-6 | |

| Record name | Modipafant [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122957066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modipafant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Modipafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MODIPAFANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DMI0E5023 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Modipafant: A Technical Guide to its Mechanism of Action in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modipafant (UK-80,067) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] As the (+)-enantiomer of the racemate UK-74,505, it exhibits significantly greater potency in blocking the pro-inflammatory actions of PAF.[2][3] PAF is a key phospholipid mediator implicated in a wide array of inflammatory and allergic diseases, exerting its effects by activating a specific G-protein coupled receptor (GPCR) on the surface of various immune and endothelial cells.[1][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role in disrupting PAF-mediated inflammatory signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of targeting the PAF receptor.

Core Mechanism of Action: PAF Receptor Antagonism

This compound functions as a competitive antagonist at the PAF receptor.[2] By binding to the receptor, it prevents the endogenous ligand, PAF, from initiating the downstream signaling cascades that lead to a multitude of inflammatory responses. The PAF receptor is primarily coupled to the Gq family of G-proteins.[5] Upon PAF binding, the receptor undergoes a conformational change, activating Gq and leading to the subsequent activation of Phospholipase C (PLC).

The PAF Receptor Signaling Cascade

The binding of PAF to its receptor initiates a well-defined signaling pathway that is effectively blocked by this compound. The key steps in this cascade are outlined below:

-

Gq Protein Activation: PAF binding to its G-protein coupled receptor (PAFR) facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ concentration, along with the presence of DAG, activates Protein Kinase C (PKC).

-

Cellular Inflammatory Responses: The activation of PKC and the elevation of intracellular calcium lead to a variety of cellular responses that contribute to inflammation. These include platelet aggregation, neutrophil and eosinophil activation (degranulation and chemotaxis), and increased vascular permeability.[7][8]

By competitively inhibiting the initial binding of PAF to its receptor, this compound effectively prevents the initiation of this entire signaling cascade, thereby mitigating the downstream inflammatory effects.

Quantitative Data on this compound's Activity

The potency of this compound and its racemate, UK-74,505, has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.

| Compound | Assay | Cell/Tissue Type | Parameter | Value | Reference |

| This compound (UK-80,067) | PAF-induced Platelet Aggregation | Rabbit Platelets | IC50 (2 min preincubation) | 5.6 nM | [3] |

| PAF-induced Platelet Aggregation | Rabbit Platelets | IC50 (60 min preincubation) | 0.34 nM | [3] | |

| UK-74,505 (racemate) | PAF-induced Platelet Aggregation | Rabbit Washed Platelets | IC50 | 4.3 nM | [9] |

| [3H]PAF Binding Inhibition | Rabbit Washed Platelets | IC50 (no preincubation) | 14.7 ± 2.6 nM | [10] | |

| [3H]PAF Binding Inhibition | Rabbit Washed Platelets | IC50 (45 min preincubation) | ~7.4 nM | [10] | |

| PAF-induced Intracellular Ca2+ Elevation | Guinea Pig Neutrophils | IC50 | 1.0 nM | [11] | |

| PAF-induced Intracellular Ca2+ Elevation | Guinea Pig Eosinophils | IC50 | 7.0 nM | [11] |

Table 1: In Vitro Activity of this compound and its Racemate (UK-74,505)

| Compound | Animal Model | Assay | Parameter | Value | Reference |

| UK-74,505 (racemate) | Mouse | PAF-induced Lethality | ED50 (oral, 2h) | 0.26 ± 0.03 mg/kg | [10] |

| Mouse | PAF-induced Lethality | ED50 (oral, 8h) | 1.33 ± 0.19 mg/kg | [10] | |

| Rat | PAF-induced Hypotension | ED50 (i.v.) | 35 ± 5.8 µg/kg | [10] | |

| Guinea Pig | PAF-induced Cutaneous Vascular Permeability | ED50 (oral) | 0.37 ± 0.08 mg/kg | [10] |

Table 2: In Vivo Activity of UK-74,505 (racemate)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other PAF receptor antagonists.

Platelet Aggregation Assay

Objective: To determine the inhibitory effect of a test compound on PAF-induced platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy human or rabbit donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

The blood is centrifuged at a low speed (e.g., 150 x g) for 15 minutes at room temperature to separate the PRP from red and white blood cells.

-

The PRP is carefully collected.

-

-

Platelet Aggregation Measurement:

-

Platelet aggregation is measured using a light aggregometer.

-

Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and warmed to 37°C.

-

The test compound (e.g., this compound) or vehicle is pre-incubated with the PRP for a specified time (e.g., 2 to 60 minutes).[3]

-

A sub-maximal concentration of PAF is added to induce platelet aggregation.

-

The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.

-

-

Data Analysis:

-

The maximum aggregation percentage is determined for each concentration of the test compound.

-

The IC50 value (the concentration of the compound that inhibits 50% of the PAF-induced aggregation) is calculated from the dose-response curve.

-

Intracellular Calcium Mobilization Assay

Objective: To measure the effect of a test compound on PAF-induced intracellular calcium release in inflammatory cells.

Methodology:

-

Cell Preparation and Loading:

-

Inflammatory cells (e.g., neutrophils, eosinophils) are isolated from peripheral blood.[11]

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a suitable buffer.

-

-

Fluorometric Measurement:

-

The dye-loaded cells are washed and resuspended in a calcium-containing buffer.

-

The cell suspension is placed in a cuvette in a fluorometer maintained at 37°C.

-

The test compound (e.g., UK-74,505) or vehicle is added to the cell suspension and incubated.

-

PAF is added to stimulate the cells.

-

The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is recorded over time.

-

-

Data Analysis:

-

The peak increase in intracellular calcium concentration is determined for each concentration of the test compound.

-

The IC50 value is calculated from the dose-response curve.

-

Conclusion

This compound is a highly potent and selective PAF receptor antagonist that effectively blocks the initiation of the pro-inflammatory signaling cascade mediated by PAF. Its mechanism of action is centered on the competitive inhibition of PAF binding to its Gq-coupled receptor, thereby preventing the activation of Phospholipase C and the subsequent generation of second messengers that lead to a range of inflammatory cellular responses. The quantitative data underscores its high potency, particularly in inhibiting platelet aggregation. The detailed experimental protocols provided offer a framework for the continued investigation and characterization of this compound and other PAF receptor antagonists in the context of inflammatory diseases. This comprehensive understanding of this compound's mechanism of action is crucial for its further development and potential application as a therapeutic agent.

References

- 1. Effect of a novel potent platelet-activating factor antagonist, this compound, in clinical asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. opnme.com [opnme.com]

- 6. researchgate.net [researchgate.net]

- 7. Pardon Our Interruption [opnme.com]

- 8. Eosinophil chemotaxis induced by several biologically active substances and the effects of apafant on it in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,4-Dihydropyridines as antagonists of platelet activating factor. 1. Synthesis and structure-activity relationships of 2-(4-heterocyclyl)phenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological profile of UK-74,505, a novel and selective PAF antagonist with potent and prolonged oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential effects of the PAF receptor antagonist UK-74,505 on neutrophil and eosinophil accumulation in guinea-pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Modipafant: A Technical Guide to a Platelet-Activating Factor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modipafant (UK-80,067) is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. PAF is a key phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. By blocking the PAF receptor, this compound has been investigated as a potential therapeutic agent for various inflammatory conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and the experimental protocols used for its evaluation.

Core Mechanism of Action: PAF Receptor Antagonism

This compound exerts its pharmacological effects by competitively inhibiting the binding of platelet-activating factor to its G-protein coupled receptor (PAF-R). This antagonism prevents the activation of downstream signaling cascades, thereby mitigating the pro-inflammatory and pro-thrombotic actions of PAF.

Platelet-Activating Factor Signaling Pathway

The binding of PAF to its receptor initiates a cascade of intracellular events, primarily through the Gαq and Gαi signaling pathways. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and increased vascular permeability. The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

Below is a diagram illustrating the PAF signaling pathway and the inhibitory action of this compound.

Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological properties of this compound and its racemate, UK-74,505.

Table 1: In Vitro Potency of this compound

| Assay | Test System | Parameter | Value | Reference |

| PAF-induced Platelet Aggregation | Washed Rabbit Platelets | IC50 (2-min preincubation) | 5.6 nM | |

| PAF-induced Platelet Aggregation | Washed Rabbit Platelets | IC50 (60-min preincubation) | 0.34 nM |

Table 2: Preclinical Data for UK-74,505 (Racemate of this compound)

| Assay | Test System | Parameter | Value |

| PAF-induced Platelet Aggregation | Washed Rabbit Platelets | IC50 | 4.3 nM |

| PAF-induced Lethality | Mouse | ED50 (oral) | 0.26 mg/kg |

Note: Specific binding affinity data (Ki or Kd) for this compound are not publicly available.

Clinical Trial Data

This compound has been evaluated in clinical trials for asthma and dengue fever.

Asthma

A placebo-controlled, parallel-group study was conducted in adult subjects with moderately severe asthma. Patients received either this compound (50 mg twice daily) or a placebo for 28 days. The study found no significant difference between the this compound and placebo groups in the following parameters:

-

Diurnal variation in Peak Expiratory Flow (PEF)

-

Morning and evening PEF

-

Clinic Forced Expiratory Volume in 1 second (FEV1)[1][2][3][4][5][6]

-

Rescue bronchodilator usage

-

Symptom score

-

Airway responsiveness

Note: Specific quantitative data from this trial are not publicly available.

Dengue Fever

A clinical trial (NCT02569827) was planned to evaluate this compound for the treatment of uncomplicated dengue fever.[7] The study was designed as a single-center, double-blind, placebo-controlled, parallel-group, dose-ranging study. However, the trial was withdrawn before completion, and no results have been publicly reported.[7] The planned dosing cohorts were as follows:

-

Cohort 1: Placebo

-

Cohort 2: this compound 50 mg every 12 hours

-

Cohort 3: this compound 100 mg every 12 hours

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the development of this compound are proprietary. However, this section provides comprehensive, standardized methodologies for key experiments used to characterize PAF antagonists.

PAF Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of a test compound for the PAF receptor.

Methodology:

-

Membrane Preparation:

-

Isolate platelets from whole blood (e.g., rabbit or human) by differential centrifugation.

-

Alternatively, use membranes from a cell line recombinantly expressing the human PAF receptor.

-

Homogenize the cells or platelets in a suitable buffer and prepare a crude membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Membrane preparation

-

[³H]-PAF (at a concentration close to its Kd)

-

Varying concentrations of this compound or vehicle control.

-

For determination of non-specific binding, add a high concentration of unlabeled PAF.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-PAF) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

PAF-Induced Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by PAF.

Methodology:

-

Preparation of Washed Rabbit Platelets:

-

Collect rabbit blood into an anticoagulant solution (e.g., acid-citrate-dextrose).

-

Prepare platelet-rich plasma (PRP) by centrifugation at a low speed.

-

Isolate platelets from the PRP by further centrifugation and wash them with a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.

-

Resuspend the washed platelets in the assay buffer to a standardized concentration.

-

-

Aggregation Measurement:

-

Place an aliquot of the washed platelet suspension in a cuvette with a stir bar in an aggregometer.

-

Pre-incubate the platelets with various concentrations of this compound or vehicle for a defined period (e.g., 2 to 60 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

-

Record the change in light transmittance over time as the platelets aggregate.

-

-

Data Analysis:

-

Determine the maximum aggregation for each concentration of this compound.

-

Calculate the percentage inhibition of aggregation relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

Conclusion

This compound is a well-characterized, potent, and selective PAF receptor antagonist. While it has shown promise in preclinical studies, its clinical development has been challenging, with a lack of significant efficacy observed in asthma and the withdrawal of a trial in dengue fever. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and the broader field of PAF antagonism. Further investigation may be warranted to explore the therapeutic potential of this compound in other PAF-mediated diseases.

References

- 1. atsjournals.org [atsjournals.org]

- 2. d-nb.info [d-nb.info]

- 3. Peak expiratory flow as an endpoint for clinical trials in asthma: a comparison with FEV1 | springermedizin.de [springermedizin.de]

- 4. Peak expiratory flow as an endpoint for clinical trials in asthma: a comparison with FEV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of a novel potent platelet-activating factor antagonist, this compound, in clinical asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FEV1 performance among patients with acute asthma: results from a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Modipafant: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modipafant, also known as UK-74,505 and its (+)-enantiomer UK-80,067, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] As a small molecule drug, it has been investigated for its therapeutic potential in conditions where PAF-mediated signaling plays a significant pathological role, such as asthma and dengue fever.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound, including detailed experimental protocols and signaling pathway diagrams.

Chemical Structure and Properties

This compound is a complex heterocyclic compound with the chemical formula C34H29ClN6O3.[4] Its structure is characterized by a dihydropyridine core, which is crucial for its antagonist activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C34H29ClN6O3 | [4] |

| Molecular Weight | 605.09 g/mol | [5] |

| CAS Number | 122957-06-6 | [4] |

| Alternative Names | UK-74,505; UK-80,067 | [1] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified | |

| SMILES String | Not publicly available | |

| IUPAC Name | Not publicly available |

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its pharmacological effects by acting as a selective and irreversible antagonist of the Platelet-Activating Factor Receptor (PAFR).[2] PAFR is a G-protein coupled receptor (GPCR) that, upon binding to its ligand PAF, initiates a cascade of intracellular signaling events.

The primary signaling pathway activated by PAFR involves the coupling to the Gq alpha subunit of heterotrimeric G proteins. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a key event that mediates various cellular responses to PAF, including platelet aggregation, inflammation, and bronchoconstriction.

This compound, by binding to the PAFR, competitively inhibits the binding of PAF and prevents the initiation of this signaling cascade. Its irreversible nature suggests a long-lasting inhibitory effect on the receptor.[2]

Signaling Pathway Diagram

Caption: PAF Receptor signaling pathway and inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of PAF receptor antagonists like this compound.

Platelet Aggregation Assay

This in vitro assay is fundamental for assessing the ability of a compound to inhibit PAF-induced platelet aggregation.

Objective: To determine the concentration-dependent inhibitory effect of this compound on PAF-induced platelet aggregation in human platelet-rich plasma (PRP).

Methodology:

-

Blood Collection and PRP Preparation:

-

Draw whole blood from healthy, drug-free volunteers into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully collect the upper PRP layer.

-

Further centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% light transmission).

-

-

Platelet Aggregation Measurement:

-

Use a light transmission aggregometer.

-

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

-

Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period.

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

-

Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation).

-

Caption: Workflow for the in vitro platelet aggregation assay.

In Vivo Models

Animal models are crucial for evaluating the efficacy of PAF antagonists in a physiological setting.

1. PAF-Induced Bronchoconstriction in Guinea Pigs:

Objective: To assess the ability of orally administered this compound to inhibit bronchoconstriction induced by intravenous PAF.

Methodology:

-

Animal Preparation: Anesthetize guinea pigs and cannulate the trachea for artificial respiration and measurement of airway pressure. Cannulate a carotid artery to monitor blood pressure and a jugular vein for drug and PAF administration.

-

Drug Administration: Administer this compound or vehicle orally at various doses and time points before the PAF challenge.

-

PAF Challenge: Administer a bolus intravenous injection of PAF to induce bronchoconstriction, which is measured as an increase in airway pressure.

-

Data Analysis: Calculate the percentage inhibition of the PAF-induced increase in airway pressure at different doses of this compound to determine the ED50 (the dose that produces 50% of the maximal effect).

2. Clinical Trial for Dengue Fever (NCT02569827):

Objective: To evaluate the safety and efficacy of this compound in adult participants with uncomplicated dengue fever.[3]

Methodology (as per trial design):

-

Study Design: A single-center, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[3]

-

Participants: Adult patients with uncomplicated dengue fever diagnosed within 48 hours of fever onset.[3]

-

Intervention: Participants are randomized to receive one of the following treatments for 5 days:

-

Placebo

-

This compound 50 mg twice daily

-

This compound 100 mg twice daily

-

-

Primary Outcome Measures: Changes in viral load and fever duration.

-

Secondary Outcome Measures: Safety and tolerability, changes in platelet count, and other clinical and laboratory parameters.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the PAF receptor with demonstrated activity in both preclinical models and clinical investigations. Its mechanism of action, centered on the inhibition of the Gq-PLC-Ca2+ signaling pathway, makes it a valuable tool for studying PAF-mediated pathophysiology and a potential therapeutic agent for a range of inflammatory and infectious diseases. The experimental protocols outlined in this guide provide a foundation for the further investigation and characterization of this compound and other PAF receptor antagonists.

References

- 1. Effect of a novel potent platelet-activating factor antagonist, this compound, in clinical asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of UK-74,505, a novel and selective PAF antagonist with potent and prolonged oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. trial.medpath.com [trial.medpath.com]

- 5. (Rac)-Modipafant - MedChem Express [bioscience.co.uk]

An In-depth Technical Guide on the Pharmacokinetics and Disposition of Modipafant in vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and disposition of Modipafant, a potent platelet-activating factor (PAF) antagonist with a dihydropyridine structure. The information is compiled from preclinical studies in rats and dogs and a clinical study in humans, offering valuable insights for researchers and professionals in the field of drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been characterized in rats, dogs, and humans following both intravenous and oral administration. The data reveals species-specific differences and dose-dependent nonlinearities.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous Administration | Oral Administration (1-12 mg/kg) |

| Bioavailability | N/A | 27-67%[1] |

| Systemic Clearance | Five times greater in males than females[1] | - |

| Elimination Half-life (t½) | Mean values range from 1 to 3 hours[1] | Mean values range from 1 to 3 hours[1] |

| Primary Route of Excretion | Feces (mean 92% of radioactivity)[1] | Feces (mean 92% of radioactivity)[1] |

| Metabolism | Primarily to pyridine metabolites (38-75% of total clearance)[1] | Primarily to pyridine metabolites (38-75% of total clearance)[1] |

Note: Specific quantitative values for AUC, Cmax, and Clearance from the primary literature were not publicly available and would be required for a complete pharmacokinetic assessment.

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Intravenous Administration | Oral Administration (1-12 mg/kg) |

| Bioavailability | N/A | 27-67%[1] |

| Systemic Clearance | Decreases 6-fold with increasing dose size[1] | - |

| Systemic Exposure (AUC) | - | Increased non-linearly with dose in males[1] |

| Elimination Half-life (t½) | Mean values range from 1 to 3 hours[1] | Mean values range from 1 to 3 hours[1] |

| Primary Route of Excretion | Feces (mean 92% of radioactivity)[1] | Feces (mean 92% of radioactivity)[1] |

| Metabolism | Primarily to pyridine metabolites (38-75% of total clearance)[1] | Primarily to pyridine metabolites (38-75% of total clearance)[1] |

Note: Specific quantitative values for AUC, Cmax, and Clearance from the primary literature were not publicly available and would be required for a complete pharmacokinetic assessment.

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Single Ascending Oral Dose (12.5 to 150 mg) |

| Time to Maximum Concentration (Tmax) | Mean of 1 hour[1] |

| Maximum Concentration (Cmax) | Ranged non-linearly from 90 to 2100 ng/ml[1] |

| Elimination Half-life (t½) | Mean values range from 1 to 3 hours[1] |

Note: This data is from a single ascending dose study. Further studies would be required to characterize the full pharmacokinetic profile in humans.

Experimental Protocols

The following sections detail the likely experimental methodologies employed in the in vivo pharmacokinetic studies of this compound.

2.1. Preclinical Studies in Rats and Dogs

-

Animal Models: Studies were conducted in both rat and dog models. Specific strains were likely standard laboratory breeds (e.g., Sprague-Dawley or Wistar for rats, Beagle for dogs).

-

Drug Administration:

-

Intravenous (IV): A sterile solution of this compound or its radiolabelled analogue was administered intravenously, likely via a tail vein in rats and a cephalic or saphenous vein in dogs, to determine the absolute bioavailability and intrinsic clearance.

-

Oral (PO): this compound was administered orally, likely as a solution or suspension, via gavage to fasted animals to assess its oral bioavailability and absorption characteristics.

-

-

Dosing: A range of doses was used, from 1 to 12 mg/kg for oral administration, to characterize the dose-dependency of the pharmacokinetics.[1]

-

Sample Collection: Blood samples were collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein, jugular vein, or via cannula). Plasma was separated by centrifugation and stored frozen until analysis. For disposition studies, urine and feces were collected over a defined period using metabolism cages.

-

Analytical Method: While the specific analytical method is not detailed in the available abstracts, a validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection would be a standard method for the quantification of this compound and its metabolites in biological matrices. The use of a radiolabelled analogue ([14C]-Modipafant) suggests that liquid scintillation counting was used to determine the total radioactivity in plasma, urine, and feces.[1]

2.2. Clinical Study in Humans

-

Study Design: A single ascending dose, likely randomized and placebo-controlled, study was conducted in healthy human volunteers.[1]

-

Drug Administration: Escalating single oral doses of this compound, ranging from 12.5 to 150 mg, were administered to different cohorts of subjects.[1]

-

Sample Collection: Blood samples were collected at various time points before and after drug administration to characterize the plasma concentration-time profile.

-

Analytical Method: A validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), would have been used to quantify the concentrations of this compound in human plasma due to its high sensitivity and selectivity.

Signaling Pathways and Experimental Workflows

3.1. Metabolic Pathway of this compound

The primary metabolic pathway for this compound involves the oxidation of its dihydropyridine ring to a more polar pyridine metabolite. This biotransformation is a common metabolic route for dihydropyridine-based drugs and is a significant contributor to the clearance of this compound.[1]

Caption: Metabolic conversion of this compound.

3.2. Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study, from the initial stages of animal preparation to the final data analysis.

Caption: A typical in vivo pharmacokinetic study workflow.

References

Modipafant: A Technical Guide to Target Binding and Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modipafant (UK-80,067) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2] As the (+)-enantiomer of the racemate UK-74,505, this compound demonstrates approximately double the intrinsic potency.[3][4] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[5] Its actions are mediated through the PAFR, a G-protein coupled receptor (GPCR).[6] Consequently, antagonists of this receptor, such as this compound, have been investigated for their therapeutic potential in various inflammatory conditions.[7] This technical guide provides an in-depth overview of this compound's interaction with the PAF receptor, including quantitative binding and functional data, detailed experimental protocols, and visualization of the associated signaling pathways.

Target Binding and Receptor Interaction

This compound functions as a selective and irreversible antagonist of the PAF receptor.[8] Its binding to the receptor blocks the downstream signaling cascade typically initiated by the endogenous ligand, PAF.

Quantitative Data for this compound and its Racemate (UK-74,505)

The following tables summarize the available quantitative data for this compound and its racemate, UK-74,505, from various in vitro and in vivo studies.

Table 1: In Vitro Binding and Functional Antagonism of this compound and UK-74,505

| Compound | Assay | Species/Cell Type | Parameter | Value | Reference(s) |

| This compound (UK-80,067) | Inhibition of PAF-induced platelet aggregation | Rabbit platelets | IC₅₀ | 5.6 nM (2 min preincubation) | [5] |

| IC₅₀ | 0.34 nM (60 min preincubation) | [5] | |||

| UK-74,505 (racemate) | Inhibition of PAF-induced platelet aggregation | Rabbit washed platelets | IC₅₀ | 26.3 ± 0.88 nM (0.25 min preincubation) | [8] |

| IC₅₀ | 1.12 ± 0.04 nM (60 min preincubation) | [8] | |||

| Inhibition of [³H]PAF binding | Rabbit washed platelets | IC₅₀ | 14.7 ± 2.6 nM (no preincubation) | [8] | |

| Inhibition of PAF-induced Ca²⁺ mobilization | Guinea pig neutrophils | IC₅₀ | 1 nM | [9] | |

| Inhibition of PAF-induced Ca²⁺ mobilization | Guinea pig eosinophils | IC₅₀ | 7 nM | [9] |

Table 2: In Vivo Activity of UK-74,505

| Activity | Animal Model | Parameter | Value | Reference(s) |

| Inhibition of PAF-induced hypotension | Rat | ED₅₀ | 35 ± 5.8 µg/kg (i.v.) | [8] |

| Inhibition of PAF-induced cutaneous vascular permeability | Guinea pig | ED₅₀ | 0.37 ± 0.08 mg/kg (p.o.) | [8] |

| Inhibition of PAF-induced lethality | Mouse | ED₅₀ | 0.26 ± 0.03 mg/kg (p.o. at 2h) | [8] |

| ED₅₀ | 1.33 ± 0.19 mg/kg (p.o. at 8h) | [8] |

Signaling Pathways

Activation of the PAF receptor, a Gq-protein coupled receptor, initiates a well-defined signaling cascade. This compound competitively antagonizes PAF binding to this receptor, thereby inhibiting these downstream events.[6]

PAF Receptor Signaling Pathway

The binding of PAF to its receptor triggers the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic calcium is a hallmark of PAF receptor activation and a key indicator in functional assays.[6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and functional activity of PAF receptor antagonists like this compound.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the PAF receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[10]

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[10]

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Procedure:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [³H]-PAF), and varying concentrations of this compound.[10]

-

For total binding, omit the competitor (this compound).

-

For non-specific binding, include a high concentration of a known non-radiolabeled PAF receptor antagonist.

-

Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C) to reach equilibrium.[10]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.[10]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.

Workflow:

Detailed Protocol:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP.

-

Carefully collect the PRP and allow it to rest at room temperature.

-

-

Assay Procedure:

-

Calibrate a light transmission aggregometer using platelet-poor plasma (PPP) for 100% aggregation and PRP for 0% aggregation.

-

Place a sample of PRP in the aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C.

-

Add varying concentrations of this compound or a vehicle control to the PRP and pre-incubate for a specified time (e.g., 2 to 60 minutes).[5]

-

Initiate platelet aggregation by adding a pre-determined sub-maximal concentration of PAF.

-

Record the change in light transmittance for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each concentration of this compound.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the PAF-induced increase in intracellular calcium concentration.

Workflow:

Detailed Protocol:

-

Cell Preparation and Dye Loading:

-

Culture cells expressing the PAF receptor (e.g., human platelets, neutrophils, or a recombinant cell line) in a suitable medium.[6]

-

Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) in a buffer containing probenecid to prevent dye extrusion.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Resuspend the dye-loaded cells in a suitable assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or a vehicle control.

-

Measure the baseline fluorescence.

-

Add a pre-determined concentration of PAF to stimulate the cells.

-

Continuously measure the fluorescence intensity to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Calculate the percentage of inhibition of the PAF-induced calcium response relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

Conclusion

This compound is a potent and selective antagonist of the PAF receptor, exhibiting time-dependent and irreversible inhibition of PAF-induced cellular responses. The quantitative data from radioligand binding and functional assays, such as platelet aggregation and calcium mobilization, confirm its high affinity and functional antagonism at the PAF receptor. The provided experimental protocols offer a framework for the in-depth characterization of this compound and other PAF receptor antagonists. The visualization of the PAF signaling pathway and experimental workflows further clarifies the mechanism of action and the methods used to study this important class of compounds. This technical guide serves as a comprehensive resource for researchers and drug development professionals working on the modulation of the PAF system for therapeutic purposes.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Effect of a novel potent platelet-activating factor antagonist, this compound, in clinical asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Differential effects of the PAF receptor antagonist UK-74,505 on neutrophil and eosinophil accumulation in guinea-pig skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the PAF receptor antagonist UK74505 on local and remote reperfusion injuries following ischaemia of the superior mesenteric artery in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium mobilization in human platelets using indo-1 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

In Vitro Profile of Modipafant: A Technical Guide to its Effects on Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Modipafant on platelet aggregation. This compound, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, has been a subject of interest for its potential therapeutic applications in inflammatory and thrombotic conditions. This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism of action at the cellular level.

Quantitative Data Summary

This compound, and its racemate UK-74,505, have been evaluated in various in vitro systems to determine their inhibitory potency on PAF-induced platelet aggregation. The following tables summarize the key quantitative findings from these studies.

Table 1: Inhibitory Potency of this compound and its Racemate (UK-74,505) on PAF-Induced Platelet Aggregation

| Compound | Preparation | Agonist | IC50 (nM) | Species |

| UK-74,505 (racemate) | Washed Platelets | PAF | 17 | Rabbit |

| This compound (UK-80,067) | Not specified | PAF | Potent and specific PAF antagonist | Not specified |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The evaluation of this compound's effect on platelet aggregation in vitro predominantly relies on the Light Transmission Aggregometry (LTA) method. This technique measures the change in light transmission through a platelet suspension as aggregation occurs.

Preparation of Platelet-Rich Plasma (PRP)

A standardized protocol for the preparation of PRP is crucial for obtaining reliable and reproducible results in platelet aggregation studies.

-

Blood Collection: Whole blood is drawn from healthy, consenting donors who have abstained from antiplatelet medications for a minimum of two weeks. Blood is collected into tubes containing 3.2% sodium citrate as an anticoagulant (in a 9:1 blood to anticoagulant ratio).

-

Centrifugation for PRP: The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature with the centrifuge brake off. This separates the blood into layers, with the upper, straw-colored layer being the Platelet-Rich Plasma (PRP).

-

PRP Aspiration: The PRP is carefully aspirated and transferred to a new polypropylene tube.

-

Resting Period: The PRP is allowed to rest at room temperature for at least 30 minutes before use to allow the platelets to return to a non-activated state.

Light Transmission Aggregometry (LTA) Assay

The following protocol outlines the steps for performing an LTA assay to assess the inhibitory effect of this compound on PAF-induced platelet aggregation.

-

Instrument Setup: The aggregometer is turned on and allowed to warm up to 37°C.

-

Calibration:

-

Platelet-Poor Plasma (PPP), obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes), is used to set the 100% aggregation baseline (maximum light transmission).

-

PRP is used to set the 0% aggregation baseline (minimum light transmission).

-

-

Assay Procedure:

-

A standardized volume of PRP (e.g., 450 µL) is pipetted into a cuvette containing a magnetic stir bar.

-

The cuvette is placed in the heating block of the aggregometer at 37°C and stirred at a constant speed (e.g., 900-1200 rpm).

-

A specific volume of this compound (or its vehicle as a control) at a predetermined concentration is added to the PRP and incubated for a defined period (e.g., 1-5 minutes) to allow for receptor binding.

-

Platelet aggregation is initiated by adding a known concentration of a platelet agonist, in this case, Platelet-Activating Factor (PAF).

-

The change in light transmission is recorded over time (typically for 5-10 minutes) until a stable platelet aggregation response is observed.

-

-

Data Analysis: The maximum percentage of platelet aggregation is determined for each concentration of this compound and compared to the vehicle control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated using Graphviz.

Caption: PAF signaling pathway in platelets and the inhibitory action of this compound.

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

Conclusion

The available in vitro data robustly demonstrate that this compound is a potent antagonist of the PAF receptor, effectively inhibiting PAF-induced platelet aggregation. The standardized experimental protocol for Light Transmission Aggregometry provides a reliable method for quantifying the inhibitory effects of this compound and similar compounds. The visualization of the PAF signaling pathway highlights the specific mechanism of action of this compound, which involves blocking the initial step of PAF binding to its receptor, thereby preventing the downstream signaling cascade that leads to platelet activation and aggregation. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a consolidated overview of the in vitro characteristics of this compound's antiplatelet activity. Further research could focus on more detailed dose-response studies using human platelets and exploring the effects of this compound on platelet aggregation induced by other agonists to further define its specificity and therapeutic potential.

Modipafant: A Technical Guide to its Inhibition of PAF-Induced Microvascular Leakage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Modipafant, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist, and its role in the inhibition of PAF-induced microvascular leakage. This document consolidates available preclinical data, details the experimental methodologies for assessing its efficacy, and elucidates the underlying signaling pathways. Particular emphasis is placed on the quantitative aspects of this compound's inhibitory action, presented in a clear, tabular format for comparative analysis. Furthermore, this guide offers a detailed overview of the chemical synthesis of this compound's racemate, UK-74,505, and visual representations of key biological and experimental processes through DOT language diagrams.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a variety of inflammatory and allergic responses. One of its hallmark effects is the induction of microvascular leakage, a critical event in the pathophysiology of conditions such as sepsis, acute respiratory distress syndrome (ARDS), and certain allergic reactions. This increase in vascular permeability leads to edema and tissue damage.

This compound (UK-80,067) is the (+)-enantiomer of the potent and specific PAF antagonist, UK-74,505. As a dihydropyridine derivative, this compound acts by competitively binding to the PAF receptor (PAFR), a G-protein coupled receptor, thereby blocking the downstream signaling cascade initiated by PAF. This guide explores the mechanism of action of this compound and its therapeutic potential in mitigating PAF-induced microvascular hyperpermeability.

Mechanism of Action: PAF-Induced Microvascular Leakage and its Inhibition by this compound

PAF elicits its effects on the microvasculature by binding to its receptor on endothelial cells. This interaction triggers a cascade of intracellular events culminating in the destabilization of endothelial cell junctions and subsequent leakage of plasma and other intravascular components into the surrounding tissue.

Signaling Pathway of PAF-Induced Microvascular Leakage

The binding of PAF to its G-protein coupled receptor (PAFR) on the endothelial cell surface initiates a signaling cascade that leads to increased microvascular permeability.[1][2] This process involves the activation of Gq and Gi proteins.[1] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][4] This calcium influx, along with DAG, activates protein kinase C (PKC).

Simultaneously, the increase in intracellular calcium can activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[3][5][6] Both PKC activation and NO production are thought to contribute to the destabilization of endothelial cell junctions, including the phosphorylation of junctional proteins and reorganization of the actin cytoskeleton, ultimately resulting in the formation of intercellular gaps and increased vascular permeability.[4]

Quantitative Data on the Inhibition of PAF-Induced Microvascular Leakage

The inhibitory potency of this compound and its racemate, UK-74,505, has been evaluated in various preclinical models. The following tables summarize the key quantitative data available.

Table 1: In Vivo Efficacy of UK-74,505 (Racemate of this compound) Against PAF-Induced Effects

| Animal Model | Parameter Measured | Agonist | Route of Administration (UK-74,505) | ED₅₀ | Reference |

| Guinea Pig | Cutaneous Vascular Permeability | PAF | Oral | 0.37 ± 0.08 mg/kg | [3] |

| Rat | Hypotension | PAF | Intravenous | 35 ± 5.8 µg/kg | [3] |

| Mouse | Lethality | PAF | Oral (2h post-dose) | 0.26 ± 0.03 mg/kg | [3] |

| Mouse | Lethality | PAF | Oral (8h post-dose) | 1.33 ± 0.19 mg/kg | [3] |

Table 2: In Vitro Activity of UK-74,505

| Assay | Species | IC₅₀ | Preincubation Time | Reference |

| PAF-induced Platelet Aggregation | Rabbit | 26.3 ± 0.88 nM | 0.25 min | [3] |

| PAF-induced Platelet Aggregation | Rabbit | 1.12 ± 0.04 nM | 60 min | [3] |

| [³H]PAF Binding | Rabbit | 14.7 ± 2.6 nM | 0 min | [3] |

Experimental Protocols

The assessment of this compound's efficacy in inhibiting PAF-induced microvascular leakage relies on well-established in vivo experimental protocols.

In Vivo Model: PAF-Induced Cutaneous Microvascular Leakage in Guinea Pigs

This protocol is adapted from established methods for assessing vascular permeability.[3]

Objective: To quantify the inhibitory effect of this compound on PAF-induced microvascular leakage in the skin of guinea pigs.

Materials:

-

Male Dunkin-Hartley guinea pigs (350-450 g)

-

Platelet-Activating Factor (PAF)

-

This compound

-

Evans blue dye

-

Saline solution

-

Anesthetic (e.g., pentobarbital sodium)

-

Spectrophotometer

Procedure:

-

Animal Preparation: Guinea pigs are fasted overnight with free access to water.

-

Drug Administration: this compound is administered orally at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg) suspended in a suitable vehicle. A control group receives the vehicle only.

-

Anesthesia and Dye Injection: Two hours after drug administration, animals are anesthetized. Evans blue dye (20 mg/kg) is injected intravenously via a cannulated jugular vein.

-

Induction of Leakage: Immediately after the dye injection, intradermal injections of PAF (e.g., 10 ng in 50 µL saline) are made at designated sites on the shaved dorsal skin. A control site receives an injection of saline.

-

Euthanasia and Sample Collection: After a set time (e.g., 30 minutes), the animals are euthanized, and the skin sites are excised.

-

Quantification of Leakage: The extravasated Evans blue dye is extracted from the skin samples using a suitable solvent (e.g., formamide). The concentration of the dye is determined spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The amount of extravasated dye is calculated and expressed as µg of dye per skin site. The inhibitory effect of this compound is determined by comparing the dye extravasation in the drug-treated groups to the vehicle-treated control group. The ED₅₀ value is calculated using appropriate statistical software.

Chemical Synthesis

This compound is the (+)-enantiomer of UK-74,505. The synthesis of UK-74,505, a 1,4-dihydropyridine derivative, is achieved through the Hantzsch dihydropyridine synthesis.[6] This multicomponent reaction involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor.

A plausible synthetic route for UK-74,505 would involve the reaction of ethyl 4'- (2-methylimidazo[4,5-c]pyrid-1-yl)benzoylacetate, 2-chlorobenzaldehyde, and 3-amino-N-(2-pyridyl)crotonamide.

Conclusion

This compound, a potent and selective PAF receptor antagonist, demonstrates significant potential in the inhibition of PAF-induced microvascular leakage. The preclinical data for its racemate, UK-74,505, provides strong evidence of its efficacy in relevant in vivo models. The mechanism of action, involving the direct blockade of the PAF receptor, prevents the downstream signaling events that lead to endothelial barrier dysfunction. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other PAF antagonists as therapeutic agents for inflammatory conditions characterized by excessive microvascular permeability. Further research focusing on the specific enantiomer, this compound, is warranted to fully elucidate its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temporal and spatial correlation of platelet-activating factor-induced increases in endothelial [Ca2+]i, nitric oxide, and gap formation in intact venules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Platelet-Activating Factor on brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet activating factor modulates microvascular permeability through nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

Investigating the Antiviral Potential of Modipafant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Modipafant, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, has been a subject of investigation beyond its initial anti-inflammatory applications. This technical guide provides an in-depth review of the existing evidence and scientific rationale for the antiviral potential of this compound. By targeting a host-cell receptor involved in inflammatory processes, this compound represents a host-directed therapeutic strategy that could circumvent the development of viral resistance. This document consolidates preclinical data, clinical trial designs, relevant signaling pathways, and detailed experimental protocols to serve as a comprehensive resource for researchers in the field of antiviral drug development.

Core Mechanism of Action: PAF Receptor Antagonism

This compound functions as a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR). PAF is a powerful phospholipid mediator that plays a crucial role in orchestrating a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] It is produced by various cells involved in host defense, such as platelets, endothelial cells, neutrophils, and macrophages, in response to inflammatory stimuli.[1]

PAF exerts its effects by binding to its specific G-protein coupled receptor (GPCR), the PAFR.[2][3] This binding event triggers a cascade of intracellular signaling pathways, leading to the activation of downstream effectors that mediate inflammatory responses.[2][3] By blocking this interaction, this compound can theoretically mitigate the downstream inflammatory effects that are often co-opted by viruses during pathogenesis.

Rationale for Antiviral Investigation

Many viral infections are characterized by an overactive inflammatory response, often termed a "cytokine storm," which contributes significantly to disease severity and tissue damage. PAF is a key mediator in these inflammatory cascades.[1][2] Therefore, the rationale for investigating a PAF receptor antagonist like this compound as an antiviral agent is based on two primary hypotheses:

-

Inhibition of Pro-inflammatory Pathways: By blocking PAF-mediated signaling, this compound could dampen the excessive inflammation associated with viral infections, thereby reducing immunopathology.

-

Interference with Viral Lifecycle: Some viruses may exploit host cell signaling pathways initiated by PAF for their own replication, entry, or egress. Antagonizing the PAFR could directly interfere with these essential viral processes.

Evidence of Antiviral Potential

While research into this compound's antiviral properties is not extensive, evidence from its drug class and a specific clinical trial for Dengue fever provide a foundation for its potential.

Dengue Virus

Dengue fever is a mosquito-borne viral illness where vascular leakage and severe inflammation are hallmarks of severe disease. Laboratory experiments have indicated that this compound can inhibit the dengue virus and improve survival in mouse models.[4] This preclinical promise led to the initiation of a clinical trial to evaluate its efficacy in humans.

A Phase I/II clinical trial (NCT02569827) was designed to assess the safety and effectiveness of this compound in adult patients with uncomplicated dengue fever.[4][5] The trial was a single-centre, double-blind, placebo-controlled study.[4] However, this trial was ultimately withdrawn before completion.[5]

Human Immunodeficiency Virus (HIV)

Excessive levels of PAF are implicated in the neuronal cell injury and inflammation associated with HIV-1-associated dementia. Studies on other PAF receptor antagonists have shown potential anti-HIV activity. For instance, the piperazine derivative PMS 601 demonstrated dual activity, inhibiting both PAF and HIV-1 replication in monocyte-derived macrophages (MDM) with an IC₅₀ of 11 µM for anti-HIV activity. Interestingly, the study noted that there was no direct correlation between the anti-PAF and anti-HIV activities, suggesting a potentially distinct mechanism of viral inhibition. This finding supports the exploration of other PAF antagonists, like this compound, for similar properties.

Data Presentation: Clinical Trial Protocol for Dengue

The following table summarizes the treatment cohorts from the planned, but withdrawn, Phase I/II clinical trial (NCT02569827) for this compound in treating Dengue fever.[4]

| Cohort | Treatment Arm | Dosage | Frequency | Duration | Total Drug Administered |

| 1 | Placebo | N/A | Every 6 Hours | 5 Days | N/A |

| 2 | This compound | 50 mg | Every 12 Hours | 5 Days | 500 mg |

| 3 | This compound | 100 mg | Every 12 Hours | 5 Days | 1000 mg |

| 4 | Celgosivir | 150 mg | Every 6 Hours | 5 Days | 3000 mg |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for PAF-Mediated Inflammation

The following diagram illustrates the canonical PAF receptor signaling pathway and the proposed point of intervention for this compound. Binding of PAF to its G-protein coupled receptor (PAFR) activates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in calcium mobilization and Protein Kinase C (PKC) activation, culminating in the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes. This compound acts by blocking the initial PAF-PAFR binding event.

Experimental Workflow: In Vitro Antiviral Assay

The following diagram outlines a standard workflow to evaluate the antiviral efficacy of a compound like this compound in a cell culture model. This protocol involves infecting a susceptible cell line, treating with the compound, and measuring the impact on viral replication and cell health.

Experimental Protocols

Clinical Trial Protocol (Derived from NCT02569827)

-

Study Design: A single-center, randomized, double-blind, double-dummy, placebo-controlled, parallel-group, dose-ranging study.[4]

-

Participant Population: 72 otherwise healthy adults (aged 21-65) with uncomplicated dengue fever, with fever onset within 48 hours.[4]

-

Inclusion Criteria: Acute febrile illness with at least two other dengue manifestations (e.g., headache, myalgia, rash).[4]

-

Exclusion Criteria: Signs of severe dengue (e.g., severe abdominal pain, persistent vomiting, mucosal bleeding), use of anticoagulant drugs, or other significant medical conditions.[4]

-

Intervention:

-

Participants were to be randomized into one of four cohorts as detailed in the table in Section 4.

-

Treatment duration was 5 days.

-

-

Primary Outcome Measures:

-

Area under the curve (AUC) for viremia from Day 1 to Day 5.

-

AUC for NS1 antigenemia from Day 1 to Day 5.

-

-

Secondary Outcome Measures:

-

Time to defervescence.

-

Incidence of adverse events.

-

Changes in hematological parameters (platelet count, hematocrit).

-

In Vitro Antiviral Efficacy Assay Protocol (Hypothetical)

This protocol is a generalized procedure for assessing the antiviral activity of this compound against a virus like Dengue (DENV) in vitro.

-

Materials:

-

Cell Line: Huh7 (human hepatoma) or Vero E6 cells.

-

Virus: DENV serotype 2 (DENV-2).

-

Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

-

Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), crystal violet, formaldehyde, methanol, agarose.

-

Assay: 96-well and 6-well tissue culture plates.

-

-

Methodology:

-

Cell Seeding: Seed Vero E6 cells into 96-well plates at a density of 2 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM with 2% FBS, ranging from 100 µM to 0.1 µM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.

-

Viral Infection: Infect the cells with DENV-2 at a Multiplicity of Infection (MOI) of 0.1.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

-

Viral Yield Reduction (Plaque Assay):

-

Collect the supernatant from each well at the end of the incubation period.

-

Perform serial 10-fold dilutions of the supernatant.

-

Infect confluent monolayers of Vero E6 cells in 6-well plates with the dilutions for 1 hour.

-

Overlay the cells with a mixture of 2X DMEM and 1.6% low-melting-point agarose.

-

Incubate for 5-7 days until plaques are visible.

-

Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize and count plaques.

-

Calculate the viral titer (Plaque Forming Units/mL) for each compound concentration.

-

-

Cytotoxicity Assay (MTT Assay):

-

Run a parallel 96-well plate with the same cell seeding and compound dilutions but without viral infection.

-

After 72 hours, add MTT reagent to each well and incubate for 4 hours.

-

Add DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

-

Data Analysis:

-

Plot the percentage of viral inhibition against the log of this compound concentration and use non-linear regression to determine the EC₅₀ value.

-

Plot the percentage of cell viability against the log of this compound concentration to determine the CC₅₀ value.

-

Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value indicates a more promising safety and efficacy profile.

-

-

Conclusion and Future Directions

This compound, as a PAF receptor antagonist, holds a scientifically plausible basis for investigation as a potential antiviral agent, primarily through the modulation of host inflammatory responses. Preclinical data in dengue models and related evidence from other PAF antagonists in the context of HIV provide a rationale for further exploration.[4][6] However, the available clinical data is limited, underscored by the withdrawal of its key clinical trial in Dengue fever.[5]

Future research should focus on:

-

Broad-Spectrum Screening: Evaluating this compound against a wider range of viruses, particularly those where inflammation is a key driver of pathology, such as influenza and coronaviruses.

-

Mechanism of Action Studies: Elucidating whether this compound's potential antiviral effects are solely due to its anti-inflammatory properties or if it directly interferes with the viral replication cycle.

-

In Vivo Studies: Conducting further animal model studies to establish efficacy and optimal dosing before considering new clinical trials.

References

- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 2. The Role of Platelet-Activating Factor in Chronic Inflammation, Immune Activation, and Comorbidities Associated with HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Orthoflaviviral Inhibitors in Clinical Trials, Preclinical In Vivo Efficacy Targeting NS2B-NS3 and Cellular Antiviral Activity via Competitive Protease Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships in platelet-activating factor (PAF). 10. From PAF antagonism to inhibition of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Modipafant in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modipafant (also known as UK-74,505) is a potent and highly selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a powerful phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. This compound, by blocking the PAF receptor, offers a valuable tool for investigating the roles of PAF in cellular signaling and as a potential therapeutic agent for inflammatory and viral diseases, such as dengue fever.[2][3]

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments, including the assessment of its inhibitory activity on platelet aggregation, calcium mobilization, cytokine release, and its potential antiviral effects.

Mechanism of Action